An In-Depth Technical Guide to the In Vivo Study of Cyclophosphamide's Active Metabolites
An In-Depth Technical Guide to the In Vivo Study of Cyclophosphamide's Active Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide (CPA) remains a cornerstone of chemotherapy and immunosuppression, yet its clinical utility is dictated not by the parent compound but by a complex cascade of in vivo bioactivation. As a prodrug, CPA requires hepatic metabolism to generate its therapeutically active and toxic moieties. Understanding the in vivo behavior of these metabolites is paramount for optimizing efficacy, mitigating toxicity, and developing next-generation oxazaphosphorine agents. This guide provides a technical framework for the rigorous in vivo investigation of cyclophosphamide's key active metabolites: 4-hydroxycyclophosphamide (4-OHCP), aldophosphamide (APA), phosphoramide mustard (PAM), and acrolein. We will dissect the metabolic pathway, detail the distinct roles of each metabolite, present field-proven protocols for study design and execution, and explore the critical analytical methodologies required for their accurate quantification. This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in this challenging area of pharmacology.
Chapter 1: The Metabolic Crucible - Cyclophosphamide Bioactivation
The therapeutic action of cyclophosphamide is entirely dependent on its metabolic conversion within the body.[1] The parent drug is inert until it undergoes a complex, multi-step process primarily within the liver.
The Hepatic Ignition: Cytochrome P450 Activation
The journey begins in the liver, where cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2B6, CYP2C19, and CYP3A4, catalyze the initial and rate-limiting step: the hydroxylation of CPA at the C-4 position.[2][3][4] This enzymatic oxidation converts the stable prodrug into its first, highly unstable active metabolite, 4-hydroxycyclophosphamide (4-OHCP).[4][5] Over 70% of a given CPA dose is typically directed down this activation pathway.[6]
The Central Equilibrium and Bifurcation
4-OHCP is not a static entity; it exists in a dynamic, reversible equilibrium with its open-ring tautomer, aldophosphamide (APA).[2][7][8] This 4-OHCP/APA combination is considered the primary transport form of the activated drug, capable of circulating and diffusing across cell membranes.[7] Once intracellular, the fate of aldophosphamide dictates the ultimate biological effect. It stands at a critical bifurcation point:
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in protective tissues like bone marrow stem cells and liver, to form the inactive and non-toxic metabolite carboxyphosphamide.[2][8]
-
Spontaneous Decomposition (Toxification): In cells with low ALDH activity (such as many tumor cells), aldophosphamide undergoes spontaneous, non-enzymatic β-elimination.[7][8] This chemical cleavage yields the two ultimate effector molecules: phosphoramide mustard (PAM) and acrolein .[2][5][9]
This differential ALDH activity between target and host tissues is a key determinant of cyclophosphamide's therapeutic index.
Visualizing the Pathway
The metabolic cascade is a critical concept to internalize before designing any in vivo experiment.
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Chapter 2: Profiling the Key Metabolites: Function and Significance
An effective in vivo study hinges on understanding the unique properties and roles of each major metabolite.
4-Hydroxycyclophosphamide / Aldophosphamide (4-OHCP/APA)
-
Primary Role: This tautomeric pair constitutes the activated, circulating form of CPA.[7] Aldophosphamide is the crucial precursor that delivers the ultimate cytotoxic potential into the target cell.[10][11][12]
-
In Vivo Significance: The concentration and half-life of 4-OHCP/APA in the plasma directly govern the amount of phosphoramide mustard and acrolein generated within tissues.
-
Causality in Experimental Design: The extreme chemical instability of 4-OHCP (plasma half-life < 3 minutes in vitro) is the single most critical factor in study design.[6] Failure to account for this instability will result in erroneously low or undetectable levels, invalidating pharmacokinetic (PK) analysis. This mandates specialized, immediate sample processing at the point of collection.
Phosphoramide Mustard (PAM)
-
Primary Role: PAM is the ultimate alkylating agent and the principal driver of cyclophosphamide's antineoplastic effect.[5][13][14] It functions by forming covalent bonds with DNA, particularly at the N-7 position of guanine, leading to intra- and inter-strand cross-links that inhibit DNA replication and trigger apoptosis.[5][15]
-
In Vivo Significance: The exposure of tumor tissue to PAM (often measured as Area Under the Curve, or AUC) is directly correlated with therapeutic efficacy.[16] It is the major circulating metabolite with a significantly longer terminal half-life (around 15 hours in humans) compared to 4-OHCP.[17] However, it also contributes to non-target toxicities, such as the destruction of ovarian follicles.[18]
-
Causality in Experimental Design: As the primary therapeutic agent, accurate quantification of PAM is essential for any PK/PD (pharmacokinetic/pharmacodynamic) modeling. Its relative stability compared to 4-OHCP allows for more conventional sample handling, but its high polarity requires robust chromatographic methods for separation and analysis.
Acrolein
-
Primary Role: Acrolein is a highly reactive and toxic α,β-unsaturated aldehyde byproduct of APA decomposition.[2][5][9] It possesses no meaningful antitumor activity.[5]
-
In Vivo Significance: Acrolein is the primary causative agent of hemorrhagic cystitis, a severe and dose-limiting toxicity of cyclophosphamide therapy, resulting from its accumulation in the bladder and damage to the urothelium.[5][9] Beyond the bladder, acrolein contributes to systemic toxicity, including cardiotoxicity and myocyte damage, through mechanisms involving oxidative stress and adduction with cellular proteins and thiols.[19][20]
-
Causality in Experimental Design: When the research objective involves studying CPA's toxicity profile or evaluating protective agents (like Mesna), the direct or indirect measurement of acrolein (e.g., via urinary adducts) is critical. Its high reactivity means it is often measured via its downstream effects or stable adducts rather than as the free aldehyde.
Chapter 3: A Practical Framework for In Vivo Study Design
A robust in vivo study is a self-validating system where the protocol is designed to answer a specific question with minimal confounding variables.
Model Selection and Justification
-
Preclinical Models (Rodents): Mice and rats are commonly used for foundational PK, efficacy, and toxicity studies.[18][21][22] The choice of species can be critical, as interspecies differences in CYP450 activity can lead to significant variations in metabolic rates.[23] For efficacy studies, appropriate tumor models (e.g., xenografts, syngeneic models) are required.
-
Higher-Order Models (Canine, Feline): Larger animal models are sometimes used as their metabolism can more closely mimic human pharmacokinetics.[24]
-
Human Clinical Trials: These are essential for definitive human PK data and establishing correlations between metabolite exposure and clinical outcomes (both efficacy and toxicity).[17][25][26][27]
Experimental Workflow and Protocol
The following represents a generalized workflow for a preclinical PK study. The critical steps, particularly for handling unstable metabolites, are highlighted.
Caption: A typical experimental workflow for an in vivo PK study of CPA metabolites.
Step-by-Step Protocol: Blood Sample Collection and Processing
This protocol is the cornerstone of a trustworthy study. Its purpose is to immediately stabilize the highly reactive 4-OHCP/APA, preventing its degradation post-collection and ensuring an accurate measurement of its in vivo concentration.
-
Preparation: Pre-label all collection tubes. For each time point, prepare two tubes per animal:
-
Tube A (for 4-OHCP): A microcentrifuge tube containing a pre-aliquoted, concentrated solution of a trapping agent (e.g., semicarbazide hydrochloride) to yield a final concentration sufficient to stabilize 4-OHCP.[24]
-
Tube B (for CPA/PAM): A standard anticoagulant tube (e.g., K2-EDTA).
-
-
Sample Collection: At the designated time point, collect the required volume of whole blood via the appropriate route (e.g., tail vein, retro-orbital sinus, or cannula).
-
IMMEDIATE Action (< 30 seconds):
-
Dispense the correct volume of blood into Tube A. Immediately cap and vortex vigorously for 10-15 seconds to ensure complete mixing of blood with the trapping agent.
-
Dispense the remaining blood into Tube B.
-
-
Stabilization & Freezing:
-
Immediately place Tube A on dry ice or in a -80°C freezer. The derivatization reaction is rapid, and immediate freezing halts all further biological and chemical activity.
-
-
Plasma Preparation:
-
Place Tube B on wet ice. As soon as feasible, centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the resulting plasma supernatant to a new, pre-labeled cryovial.
-
Flash freeze the plasma vial on dry ice and transfer to a -80°C freezer.
-
-
Documentation: Meticulously record the time of collection and processing for every sample. Any deviation from the protocol must be noted.
Chapter 4: Analytical Methodologies for Accurate Quantification
The analysis of CPA metabolites is analytically demanding due to their structural similarity, disparate concentration ranges, and varied stability.[28][29]
The Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[30]
-
Expertise & Causality: LC provides the necessary chromatographic separation of the parent drug from its various metabolites. MS/MS provides unparalleled sensitivity and specificity by measuring the unique mass-to-charge ratio of each compound and its characteristic fragments, allowing for confident identification and quantification even in a complex biological matrix like plasma.[31]
Protocol: General LC-MS/MS Analytical Workflow
-
Sample Thawing & Preparation: Thaw samples on ice.
-
Protein Precipitation/Extraction: Add a volume of cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a deuterated version of the analyte) to a known volume of plasma or stabilized whole blood. Vortex thoroughly to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Injection & Separation: Inject a small volume of the supernatant onto an appropriate HPLC/UPLC column (e.g., a C18 reversed-phase column). Use a gradient elution method with solvents like water and acetonitrile/methanol (often with additives like formic acid) to separate the analytes.
-
Detection & Quantification: As analytes elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Data Presentation: Pharmacokinetic Parameters
Summarizing data from multiple studies provides a crucial comparative overview. The table below presents representative PK data from human clinical studies to illustrate the typical parameters measured.
| Parameter | Cyclophosphamide (CPA) | 4-Hydroxycyclophosphamide (4-OHCP) | Phosphoramide Mustard (PAM) | Data Source |
| Mean t½ (elimination) | ~5.2 - 6.5 hours | Declines in parallel with CPA | ~15 hours | [16][17][32] |
| Mean Peak Concentration (Cmax) | Dose-dependent | ~2.4 µM (after 1000 mg/m²) | ~40 µM (after 1000 mg/m²) | [16][17] |
| Mean AUC Ratio (Metabolite/CPA) | N/A | ~0.016 | ~0.45 | [16][17] |
| Urinary Excretion (% of Dose) | ~10.8% | ~0.5% | ~39.0% | [16][17] |
Note: These values are illustrative and can vary significantly based on dose, patient population, and co-administered drugs.[29]
Conclusion: Towards a Mechanistic Understanding
The in vivo study of cyclophosphamide's active metabolites is a technically demanding but essential field of research. It requires a deep, mechanistic understanding of the drug's complex metabolic pathway and the unique chemical properties of each resulting compound. The extreme instability of the primary metabolite, 4-OHCP, necessitates rigorous, time-critical sample handling protocols that form the bedrock of any valid pharmacokinetic study. By combining meticulous in vivo study design with the power of modern analytical techniques like LC-MS/MS, researchers can accurately quantify these transient yet powerful molecules. This capability allows for the precise correlation of metabolite exposure with therapeutic efficacy and toxic side effects, paving the way for dose optimization, improved patient outcomes, and the rational design of safer, more effective next-generation alkylating agents.
References
-
Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of Cyclophosphamide in Vitro and in Vivo in Humans. Cancer Research, 37(8_Part_1), 2538–2543. [Link]
-
Jusko, W. J. (1971). Pharmacokinetics of cyclophosphamide in man. British Journal of Pharmacology, 43(3), 677–680. [Link]
-
Ismahil, M. A., Hamid, T., Bansal, S. S., Patel, B., Kingery, J. R., & Prabhu, S. D. (2011). Chronic oral exposure to the aldehyde pollutant acrolein induces dilated cardiomyopathy. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H2050–H2060. [Link]
-
de Jonge, M. E., Huitema, A. D., van Dam, S. M., Beijnen, J. H., & Rodenhuis, S. (2005). Metabolism of cyclophosphamide. ResearchGate. [Link]
-
Chen, C. S., Lin, J. T., Chen, Y. C., & Lin, Y. C. (2019). Adverse effects of acrolein, a ubiquitous environmental toxicant, on muscle regeneration and mass. Journal of Cachexia, Sarcopenia and Muscle, 10(6), 1296–1309. [Link]
-
Ghanem, H., & El-Serafi, A. (2017). The metabolic pathway of cyclophosphamide. ResearchGate. [Link]
-
Small Molecule Pathway Database. (n.d.). Cyclophosphamide Metabolism Pathway. SMPDB. [Link]
-
PubChem. (n.d.). Cyclophosphamide Metabolism Pathway. National Center for Biotechnology Information. [Link]
-
Brock, N., & Hohorst, H. J. (1971). Metabolism of cyclophosphamide. Semantic Scholar. [Link]
-
Ginter, P. S., & Tadi, P. (2023). Cyclophosphamide. StatPearls Publishing. [Link]
-
Paci, A., Veal, G. J., & Bardin, C. (2014). Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children's Oncology Group. PubMed Central. [Link]
-
Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans. PubMed. [Link]
-
B'chir, F., Pinguet, F., & Bressolle, F. (1999). The analysis of cyclophosphamide and its metabolites. PubMed. [Link]
-
Anderson, L. W., Ludeman, S. M., & Colvin, O. M. (2006). Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Moghe, A., Ghare, S., & Lam, C. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences. [Link]
-
Kern, J. C., & Kehrer, J. P. (2002). The molecular effects of acrolein. PubMed. [Link]
-
Wagner, J. G., Jiang, Q., & Harkema, J. R. (2017). Respiratory Effects and Systemic Stress Response Following Acute Acrolein Inhalation in Rats. Toxicological Sciences. [Link]
-
Medsimplified. (2024). PHARMACOLOGY OF Cyclophosphamide (Cytoxan); Overview, Pharmacokinetics, Mechanism of action, Uses. YouTube. [Link]
-
Chan, K. K., Hong, P. S., & Trump, D. L. (1994). Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. Cancer Research, 54(24), 6439-6447. [Link]
-
Peter, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Molecules, 25(19), 4463. [Link]
-
Bagley, C. M. Jr., Bostick, F. W., & DeVita, V. T. Jr. (1973). Clinical Pharmacology of Cyclophosphamide. Cancer Research, 33(2), 226-233. [Link]
-
Klein, H. O., Wickramanayake, P. D., Christian, E., & Coerper, C. (1984). Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of cyclophosphamide (ASTA Z 7557, INN mafosfamide). Investigational New Drugs, 2(2), 191-199. [Link]
-
Colvin, M., Padgett, C. A., & Fenselau, C. (1973). A Biologically Active Metabolite of Cyclophosphamide. Cancer Research, 33(4), 915-918. [Link]
-
Hemminki, K. (1987). Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice. PubMed. [Link]
-
Sladek, N. E., B-O'Malley, & Powers, J. F. (1998). Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients. PubMed. [Link]
-
de Jonge, M. E., Huitema, A. D., Rodenhuis, S., & Beijnen, J. H. (2005). Clinical pharmacokinetics of cyclophosphamide. PubMed. [Link]
-
Chan, K. K., Hong, P. S., & Trump, D. L. (1994). Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. Semantic Scholar. [Link]
-
Plowchalk, D. R., & Mattison, D. R. (1991). Phosphoramide mustard is responsible for the ovarian toxicity of cyclophosphamide. PubMed. [Link]
-
Pharma Education. (2019). How Cyclophosphamide acts as alkylating agent? YouTube. [Link]
-
Juma, F. D., Rogers, H. J., & Trounce, J. R. (1987). Plasma Pharmacokinetics of Cyclophosphamide and Its Cytotoxic Metabolites after Intravenous versus Oral Administration in a Randomized, Crossover Trial. Cancer Research, 47(1), 220-223. [Link]
-
Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of Cyclophosphamide in Vitro and in Vivo in Humans. Cancer Research, 37(8), 2538-2543. [Link]
-
Struck, R. F. (1983). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. British Journal of Cancer, 47(1), 15-22. [Link]
-
Le, G. H., & Gustafson, D. L. (2016). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition, 44(8), 1275-1282. [Link]
-
Said, R. (2009). Analytical and pharmacological studies of cyclophosphamide. Karolinska Institutet Open Archive. [Link]
-
Taylor & Francis. (n.d.). Aldophosphamide – Knowledge and References. Taylor & Francis Online. [Link]
-
Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of Cyclophosphamide in Vitro and in Vivo in Humans. Cancer Research, 37(10), 3843. [Link]
-
Holtmann, A. K., Beer, B., & Urlacher, V. B. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. ResearchGate. [Link]
-
Ludwig, T., & Ripperger, T. (1986). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). PubMed. [Link]
-
Teicher, B. A., & Frei, E. 3rd. (1988). Preclinical studies and clinical correlation of the effect of alkylating dose. PubMed. [Link]
-
Burton, J. H., & Hansen, R. J. (2017). Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide. American Journal of Veterinary Research, 78(7), 862-869. [Link]
-
ResearchGate. (n.d.). Cyclophosphamide metabolism. ResearchGate. [Link]
-
Klinker, K., & Beikler, T. (2018). Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. ResearchGate. [Link]
-
Al-Sanea, M. M. (2022). Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. Pharmaceutics, 14(3), 619. [Link]
-
Huitema, A. D., Spaander, M., & Beijnen, J. H. (2005). Population pharmacokinetics of cyclophosphamide and its metabolites 4-hydroxycyclophosphamide, 2-dechloroethylcyclophosphamide, and phosphoramide mustard in a high-dose combination with Thiotepa and Carboplatin. PubMed. [Link]
-
Tod, M., Goutelle, S., & Bleyzac, N. (2021). Population pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide metabolite in patients with autoimmune glomerulonephritis. PubMed. [Link]
Sources
- 1. Metabolism of cyclophosphamide | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 13. SMPDB [smpdb.ca]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]
- 17. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphoramide mustard is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of cyclophosphamide (ASTA Z 7557, INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide | British Journal of Cancer [preview-nature.com]
- 23. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Item - Analytical and pharmacological studies of cyclophosphamide - Karolinska Institutet - Figshare [openarchive.ki.se]
- 31. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
